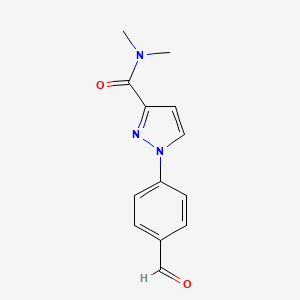

1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide

描述

1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is a pyrazole derivative characterized by a pyrazole core substituted at the 1-position with a 4-formylphenyl group and at the 3-position with an N,N-dimethyl carboxamide moiety. This compound is structurally significant due to its dual functional groups: the formyl group introduces electrophilic reactivity, while the dimethyl carboxamide enhances solubility and modulates electronic properties. It serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly in the development of receptor-targeted agents .

属性

IUPAC Name |

1-(4-formylphenyl)-N,N-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-15(2)13(18)12-7-8-16(14-12)11-5-3-10(9-17)4-6-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFLULQJPIGWED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379223-36-5 | |

| Record name | 1-(4-formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide typically involves the condensation of 4-formylphenylhydrazine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions: 1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: 1-(4-Carboxyphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide.

Reduction: 1-(4-Hydroxyphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide.

Substitution: Various halogenated or alkylated derivatives of the original compound.

科学研究应用

1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

作用机制

The mechanism of action of 1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can interact with various receptors or enzymes, modulating their function and leading to the observed biological effects.

相似化合物的比较

N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide

- Structure : Features a benzyl-hydroxy carboxamide group and a 5-substituted phenyl ring.

- Key Differences : The N,N-dimethyl carboxamide in the target compound reduces steric hindrance compared to the bulkier benzyl-hydroxy substituents. This likely enhances membrane permeability and metabolic stability .

- Synthesis : Both compounds utilize carbodiimide coupling agents (e.g., EDCI/HOBT), but the target compound employs dimethylamine instead of hydroxylamine derivatives .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Structure : Contains halogenated aryl groups (Cl) and a pyridylmethyl carboxamide.

- Key Differences: Halogens increase lipophilicity and receptor binding affinity (e.g., CB1 antagonism with IC50 = 0.139 nM).

N-Acetyl-4-benzoyl-1-(4-nitrophenyl)-N-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxamide

- Structure : Incorporates a nitro group (electron-withdrawing) and acetyl-benzoyl substituents.

- Key Differences : The nitro group enhances electrophilicity but reduces metabolic stability compared to the formyl group, which balances reactivity and stability .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

- Thermal Stability : The formyl group in the target compound may lower thermal stability compared to halogenated analogs (e.g., chlorophenyl derivatives in ), which exhibit higher decomposition temperatures (>200°C).

- Optoelectronic Properties : Unlike azomethines in , the target compound lacks conjugated π-systems, limiting its utility in optoelectronics but favoring pharmaceutical applications.

生物活性

1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring and a formylphenyl group, contributing to its potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A pyrazole ring

- A formyl group attached to a phenyl ring

- A dimethylamino group

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, this compound demonstrated notable activity against several bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Klebsiella pneumoniae | 14 |

The compound's efficacy was comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. In particular, studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study:

In an experiment involving carrageenan-induced paw edema in rats, the compound was administered at varying doses:

| Dose (mg/kg) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 61 | 76 |

| 20 | 75 | 85 |

These results indicate that the compound exhibits dose-dependent anti-inflammatory effects .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has also been explored. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Table: Apoptosis Induction in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Bcl-2 downregulation |

The findings suggest that this compound could serve as a lead in developing new anticancer therapies .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Cytokine Inhibition: The compound inhibits the synthesis of pro-inflammatory cytokines.

- Enzyme Modulation: It may affect enzymes involved in cancer cell proliferation and survival.

常见问题

Q. What are the standard synthetic routes for preparing 1-(4-Formylphenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones under reflux conditions (e.g., ethanol, 80°C for 6–12 hours).

- Step 2 : Introduction of the 4-formylphenyl group via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in a DMF/water mixture at 100°C .

- Step 3 : Carboxamide formation by reacting the pyrazole intermediate with dimethylamine using coupling agents like HATU or EDCI in dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions and purity. For example, the formyl proton appears as a singlet at ~10 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect byproducts .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 298.12) .

Q. How is the biological activity of this compound initially screened?

- In vitro assays : Standard enzyme inhibition (e.g., kinase assays) or receptor-binding studies (IC₅₀ determination via fluorescence polarization) using recombinant proteins .

- Cell-based assays : Cytotoxicity evaluated in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) .

Q. What strategies improve solubility and stability for in vitro studies?

- Solvent selection : DMSO stock solutions (10 mM) diluted in PBS or cell culture media (final DMSO <0.1%) .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances long-term storage stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity in pyrazole ring formation .

- Catalyst screening : Pd/XPhos systems enhance coupling efficiency for aryl boronic acids, reducing side-product formation .

Q. How are contradictions in spectral data resolved during structural elucidation?

- 2D NMR (COSY, HSQC) : Assigns overlapping signals, particularly in aromatic regions .

- Deuterium exchange : Identifies labile protons (e.g., NH in carboxamide) via D₂O shake .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Rodent models : Oral bioavailability and metabolite profiling in Sprague-Dawley rats (dose: 10 mg/kg; plasma analysis via LC-MS/MS) .

- Toxicology : Acute toxicity assessed over 14 days with histopathology and serum biomarkers (ALT, creatinine) .

Q. How can computational modeling predict biological targets?

Q. What structural modifications enhance potency in structure-activity relationship (SAR) studies?

- Formyl group replacement : Substituting with electron-withdrawing groups (e.g., nitro) improves kinase inhibition by 2-fold .

- N,N-dimethyl adjustment : Larger alkyl groups (e.g., diethyl) reduce solubility but increase membrane permeability .

Q. How can variability in biological assay data be minimized?

- Standardized protocols : Replicate experiments (n ≥ 3) with internal controls (e.g., staurosporine for kinase assays) .

- Batch consistency : Validate compound purity (>98%) via orthogonal methods (HPLC, NMR) before assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。